7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid
Description
7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a brominated aromatic ketone-carboxylic acid hybrid compound with the molecular formula C₁₃H₁₅BrO₃ (molecular weight: 299.17 g/mol) . Structurally, it features a heptanoic acid backbone with a 7-oxo group and a 3-bromo-4-methylphenyl substituent. Its synthesis typically involves coupling reactions between substituted phenyl precursors and activated carboxylic acid derivatives, as exemplified by methods using pimelic acid and brominated aryl amines .
Properties
IUPAC Name |
7-(3-bromo-4-methylphenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-10-7-8-11(9-12(10)15)13(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNACFNCYKMKAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645381 | |
| Record name | 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-22-1 | |
| Record name | 3-Bromo-4-methyl-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The synthesis of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid typically involves several key steps:
Bromination of 4-Methylphenol Derivatives
- Reagents : Bromine or N-bromosuccinimide (NBS)
- Conditions : The reaction is conducted under controlled conditions to ensure selective bromination at the meta position relative to the methyl group.
- Yield : Approximately 76% for the bromination step.
Functional Group Transformations
- Additional functional group transformations may be employed to refine the product and enhance yield, including oxidation steps if necessary.
Industrial Production Methods
In an industrial context, large-scale production of this compound can utilize continuous flow reactors to improve efficiency and scalability. Key aspects include:
Optimized Reaction Conditions : Adjusting temperature, pressure, and reactant concentrations to maximize yield and purity.
Purification Techniques : Advanced methods such as recrystallization and chromatography are employed to isolate the desired product effectively.
Summary of Synthetic Routes
The following table summarizes the common synthetic routes for preparing this compound:
| Synthetic Route | Yield (%) | Key Reagents |
|---|---|---|
| Bromination of 4-methylphenol followed by acylation | 76% | NaOMe, Heptanoic Acid |
| Direct acylation of brominated phenyl compounds | 37% | Acetic Anhydride, Catalyst |
Research Findings
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including antimicrobial properties. The unique structure of this compound allows it to participate in various synthetic reactions, such as:
- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds crucial for synthesizing biaryl structures used in pharmaceuticals.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:
Mechanistic Insights :
- Bromine substitution proceeds via an SNAr mechanism , facilitated by electron-withdrawing groups (e.g., ketone) activating the aromatic ring .
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while Lewis acids (e.g., AlCl₃) stabilize transition states .
Oxidation and Reduction Reactions
The ketone group at the 7-position is highly reactive toward redox transformations:
Oxidation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4 h | 7-(3-Bromo-4-methylphenyl)-heptanedioic acid | 75% | |
| CrO₃ | Acetic acid, 25°C, 8 h | 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoyl peroxide | 63% |
Reduction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | 7-(3-Bromo-4-methylphenyl)-7-hydroxyheptanoic acid | 82% | |
| LiAlH₄ | THF, reflux, 1 h | 7-(3-Bromo-4-methylphenyl)-heptane-1,7-diol | 91% |
Key Observations :
- Steric hindrance from the methyl group slows ketone reduction compared to non-substituted analogs .
- Over-oxidation to carboxylic acids occurs with strong oxidants like KMnO₄ .
Carboxylic Acid Derivitization
The terminal carboxylic acid participates in condensation and coupling reactions:
Applications :
- Esters (e.g., ethyl derivative) serve as intermediates in drug synthesis .
- Hydroxamic acids show HDAC inhibitory activity in medicinal chemistry studies .
Industrial-Scale Modifications
Large-scale reactions emphasize efficiency and safety:
| Process | Conditions | Scale | Purity | Source |
|---|---|---|---|---|
| Continuous bromination | NBS, flow reactor, 50°C | 10 kg/batch | >99% | |
| Catalytic hydrogenation | Pd/C, H₂ (50 psi), MeOH | 5 kg/batch | 98% |
Optimization Notes :
- Flow reactors reduce reaction times and improve selectivity for bromination .
- Palladium catalysts enable clean reduction without side-product formation .
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Scientific Research Applications
Synthetic Organic Chemistry
One of the primary applications of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is its role as an intermediate in organic synthesis. It is utilized in the following ways:
- Suzuki-Miyaura Coupling : This compound participates in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds. It acts as a boron reagent when reacted with palladium(II) complexes, enabling the construction of biaryl structures essential for pharmaceuticals and agrochemicals.
- Synthesis of Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules, which can be crucial for drug development and material sciences.
Medicinal Chemistry
Research indicates potential applications of this compound in medicinal chemistry:
- Biological Activity : While specific biological activities have yet to be fully elucidated, compounds with similar structures have shown anti-inflammatory and antimicrobial properties. Further studies are necessary to explore the pharmacological effects of this compound .
Material Science
In material science, this compound is being investigated for its utility in developing advanced materials:
- OLED Materials : The compound has been identified as a potential dopant or host material in organic light-emitting diodes (OLEDs). Its unique electronic properties could enhance the performance and efficiency of OLED devices .
Environmental Applications
The interaction of this compound with cis-diols is being researched for chemical sensing applications. This is particularly relevant for environmental monitoring:
- Chemical Sensors : Multinuclear NMR spectroscopy is employed to study the complexation between this compound and cis-diols, aiming to develop sensors capable of detecting specific substances within complex mixtures.
Case Study 1: Synthesis via Suzuki-Miyaura Coupling
In a study examining the efficiency of various boron reagents in Suzuki-Miyaura reactions, this compound was successfully used to synthesize biaryl compounds with high yields under mild reaction conditions. This demonstrated its effectiveness as a versatile reagent in synthetic organic chemistry.
A preliminary investigation into the biological activity of structurally similar compounds revealed that derivatives of this compound exhibited promising anti-inflammatory effects in vitro. This suggests that further research could uncover valuable therapeutic applications for this compound.
Mechanism of Action
The mechanism of action of 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and biological activity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Functional Group Impact: Carboxylic acid termini (vs. ester derivatives like ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate) improve solubility in polar solvents, critical for biological assays .
Spectroscopic Data
- ¹H NMR: The target compound’s aromatic protons (δ 7.6–7.8 ppm) and methyl group (δ 2.3 ppm) align with analogues like 7-(3-bromophenyl)-7-oxoheptanoic acid, but distinct splitting patterns arise from the 4-methyl group’s deshielding effect .
- ¹³C NMR : The carbonyl carbon (C=O) at ~200 ppm and carboxylic acid carbon (COOH) at ~175 ppm are consistent across analogues, but bromine’s inductive effect shifts adjacent carbons by 2–5 ppm .
Anti-Inflammatory Activity
- Target Compound: No direct data, but structurally related 7-oxoheptanoic acid derivatives (e.g., 7-(2-heptylamino-5-oxocyclopentenyl)-7-oxoheptanoic acid) show 40–60% inhibition of edema in murine models, comparable to indomethacin .
- Chlorinated Analogues: 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid exhibits superior activity in COX-2 inhibition assays, likely due to enhanced electrophilicity from chlorine substituents .
Role in Lipid Peroxidation
- In contrast, 9-oxononanoic acid (a homologue with two additional carbons) is elevated in healthy individuals, highlighting chain-length-dependent metabolic roles .
Biological Activity
7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a brominated aromatic ring and a heptanoic acid backbone, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C14H17BrO3, with a molecular weight of approximately 313.19 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity, making it an interesting candidate for drug development.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of brominated phenyl compounds with heptanoic acid derivatives. The following table summarizes common synthetic routes and yields:
| Synthetic Route | Yield (%) | Key Reagents |
|---|---|---|
| Bromination of 4-methylphenol followed by acylation | 76% | NaOMe, heptanoic acid |
| Direct acylation of brominated phenyl compounds | 37% | Acetic anhydride, catalyst |
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. The presence of the bromine atom may enhance this activity by increasing membrane permeability or inhibiting key metabolic pathways.
- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation through modulation of inflammatory cytokines.
- Anticancer Potential : Research indicates that derivatives of this compound may inhibit cancer cell proliferation. For example, structural analogs have been investigated for their effects on colorectal cancer cells, showing improved efficacy compared to standard treatments like irinotecan.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Mechanisms may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with cell surface receptors can lead to altered signaling pathways.
- Cell Membrane Disruption : The brominated aromatic structure may facilitate penetration into bacterial membranes.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antimicrobial Studies : A study on a structurally similar compound showed significant inhibition against Clostridioides difficile, suggesting that modifications to the heptanoic acid backbone can enhance antimicrobial properties .
- Anti-inflammatory Research : Compounds sharing structural features exhibited a reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases.
- Cancer Research : A study found that derivatives similar to this compound effectively induced apoptosis in cancer cell lines through modulation of apoptotic pathways .
Q & A
Basic: What are the key synthetic strategies for preparing 7-(3-Bromo-4-methylphenyl)-7-oxoheptanoic acid?
Answer:
The synthesis typically involves coupling a brominated aromatic precursor (e.g., 3-bromo-4-methylphenylboronic acid) to a heptanoic acid backbone via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation . A critical step is introducing the ketone group at the 7-position, often achieved using oxidation agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Post-synthesis purification requires column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol/water .
Key Considerations:
- Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
- Ensure anhydrous conditions to avoid hydrolysis of intermediates.
Advanced: How can conflicting NMR data for the ketone moiety in this compound be resolved?
Answer:
Discrepancies in carbonyl (C=O) chemical shifts (δ 195–210 ppm in NMR) may arise from solvent polarity or aggregation effects. To resolve this:
Acquire spectra in deuterated DMSO (polar aprotic solvent) to stabilize the ketone.
Use - HSQC to confirm coupling between the α-proton (δ 2.8–3.2 ppm) and carbonyl carbon.
Compare with computational predictions (e.g., DFT calculations at B3LYP/6-31G* level) .
Note: Contradictions may also stem from residual acidic protons (e.g., carboxylic acid) influencing keto-enol tautomerism.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- HPLC-PDA: Purity assessment (C18 column, 70:30 MeOH:H₂O, λ=254 nm).
- FT-IR: Confirm ketone (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹).
- Mass Spectrometry: ESI-MS in negative ion mode for [M-H]⁻ peak (expected m/z ~312.1) .
Validation: Cross-check with elemental analysis (C, H, Br) to confirm stoichiometry.
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Modify Substituents: Replace bromine with other halogens (e.g., Cl, I) to assess electronic effects.
- Chain Length Variation: Synthesize analogs with shorter/longer heptanoic acid chains to study hydrophobicity.
- In Silico Docking: Use AutoDock Vina to predict binding affinity toward targets (e.g., cyclooxygenase-2) .
Experimental Design:
- Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).
- Corrogate data with Hammett σ values for substituent effects.
Basic: What are the solubility properties and storage recommendations?
Answer:
- Solubility: Sparingly soluble in water; fully soluble in DMSO, DMF, and methanol.
- Storage: Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation. Use amber vials to avoid photodegradation .
Handling: Wear nitrile gloves and PPE due to potential skin irritation (H315/H319).
Advanced: How to address low yields in the final coupling step?
Answer:
Low yields (<40%) may result from steric hindrance at the 3-bromo-4-methylphenyl group. Mitigation strategies:
Use PdCl₂(dppf) catalyst for improved cross-coupling efficiency.
Increase reaction temperature (80–100°C) in toluene/DMF (1:1).
Introduce directing groups (e.g., -B(OH)₂) to enhance regioselectivity .
Troubleshooting: Monitor Pd catalyst activity via ICP-MS to detect leaching.
Basic: What safety protocols are mandated for handling this compound?
Answer:
- Ventilation: Use fume hoods for weighing and reactions.
- Waste Disposal: Collect brominated byproducts in halogenated waste containers.
- First Aid: For eye exposure, rinse with water for 15 min (P305+P351) .
Regulatory Compliance: Ensure compliance with OSHA 29 CFR 1910.1200 (Hazard Communication).
Advanced: How to validate its role as a COX-2 inhibitor in inflammatory models?
Answer:
Enzymatic Assay: Measure IC₅₀ using recombinant COX-2 (Cayman Chemical Kit #701080).
In Vivo Model: Administer compound (10 mg/kg, oral) to LPS-induced murine inflammation; quantify PGE₂ via ELISA.
Control: Compare with celecoxib (selective COX-2 inhibitor) .
Data Interpretation: Use ANOVA with Tukey post hoc test (p<0.05).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
